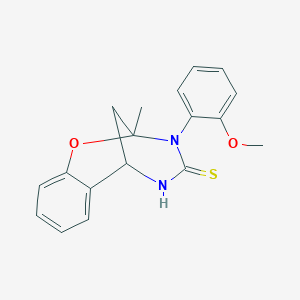

![molecular formula C8H12ClNO3 B3018898 2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride CAS No. 1955530-63-8](/img/structure/B3018898.png)

2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride" is a derivative of furan carboxylic acid, which is a biobased building block with potential applications in the pharmaceutical and polymer industries. Furan carboxylic acids and their derivatives have been studied for their synthesis methods, biological activities, and physical properties.

Synthesis Analysis

The synthesis of furan carboxylic acid derivatives can be achieved through various methods. One approach involves a one-pot enzyme cascade system using galactose oxidase (GOase) and alcohol dehydrogenases (ADHs) for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), with yields of more than 95% . Another method includes the introduction of carbon-14 into the molecule of a new drug, where furan-2-14C-carboxylic acid was synthesized, indicating the versatility of furan carboxylic acid derivatives in drug development .

Molecular Structure Analysis

The molecular structure of furan carboxylic acid derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as one of the ring atoms. The derivatives often contain additional functional groups, such as methyl or halogen substituents, which can influence their reactivity and physical properties .

Chemical Reactions Analysis

Furan carboxylic acid derivatives can undergo various chemical reactions. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives were prepared from furfuryl alcohol and then tested for biological activities . Additionally, esters of furan-2-carboxylic acids can be synthesized and further modified through reactions such as bromination in the presence of aluminium chloride, demonstrating the reactivity of the furan ring and its substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acid derivatives are influenced by their molecular structure. For example, the solubility of chlorine derivatives of 2-methyl-5-arylfuran-3-carboxylic acids in various organic solvents has been experimentally determined, and their enthalpies of fusion, as well as enthalpies and entropies of mixing, have been calculated . These properties are essential for understanding the behavior of these compounds in different environments and for their potential applications in materials science.

Scientific Research Applications

Synthesis and Structural Characterization

- The synthesis of carbon-14 labeled compounds such as 4-methyl-2-pyridyl-2-furamide hydrochloride, involving furan-2-14C-carboxylic acid, was achieved, with a focus on the distribution of radioactivity and chemical yields in the synthesis (Ozdowska, 1978).

- In the context of chromatographic analysis, furan-3-carboxylic acid, among others, was identified in honey samples, highlighting its presence in natural substances (Nozal et al., 2001).

Biological Activities and Applications

- Various derivatives of benzo[b]furan carboxylic acids, including those similar in structure to 2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride, were evaluated for their cytotoxic potential against human cancer cell lines (Kossakowski et al., 2005).

- The study of dissociative electron attachment to 2-furoic acid (C5H4O3) highlighted the impact of the furan ring and carboxylic group in chemical stability and reactivity (Zawadzki et al., 2020).

- A study on 2-Methyl-5-arylfuran-3 Carboxylic Acids derivatives explored their thermodynamic properties in various organic solvents, indicating potential applications in chemical processes (Sobechko et al., 2019).

Chemical Synthesis and Analysis

- The optical resolution and chiral synthesis of methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate were explored, demonstrating the importance of such compounds in stereochemistry and synthetic applications (Yodo et al., 1988).

- Research on Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and its derivatives, including those structurally related to 2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride, revealed their biological activities against cancer cell lines and bacteria (Phutdhawong et al., 2019).

Additional Chemical Properties and Uses

- Furan carboxylic acids, including those similar to 2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride, have been identified as important building blocks in polymer and fine chemical industries, with various synthetic strategies explored (Wen et al., 2020).

- The conversion of α-arylidenen-gamma-Κetone esters to diarylfuran carboxylic acid esters was described, indicating the versatility of furan carboxylic acids in organic synthesis (Reddy et al., 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

2-methyl-5-(methylaminomethyl)furan-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c1-5-7(8(10)11)3-6(12-5)4-9-2;/h3,9H,4H2,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNMQQRJLXROSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)CNC)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

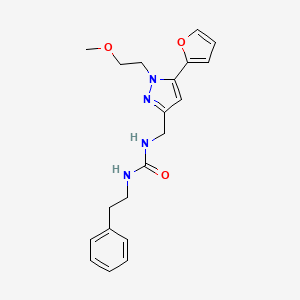

![(2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3018815.png)

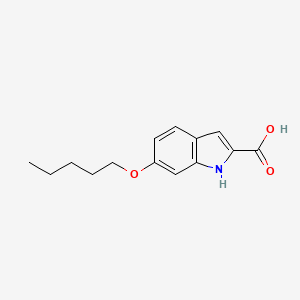

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxyacetamide](/img/structure/B3018821.png)

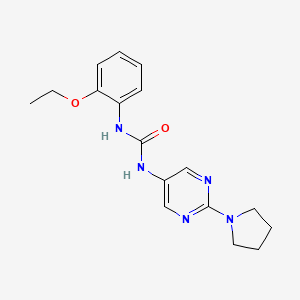

![(E)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B3018823.png)

![2,5-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3018825.png)

![N-(4-chlorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B3018827.png)

![1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B3018831.png)

![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3018832.png)

![ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B3018833.png)

![2-[[6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B3018835.png)

![4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine](/img/structure/B3018837.png)